Clindamycin Hydrochloride Monohydrate

Description

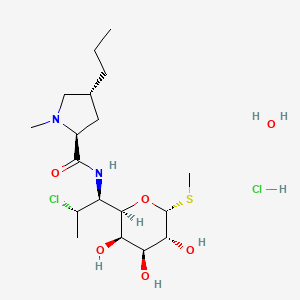

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-WNNJHRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58207-19-5 | |

| Record name | Clindamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystallographic Structure of Clindamycin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of Clindamycin Hydrochloride Monohydrate. The information presented is compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and pharmaceutical development.

Introduction

Clindamycin, a lincosamide antibiotic, is a semi-synthetic derivative of lincomycin.[1] It is widely used to treat infections caused by anaerobic bacteria and some protozoan diseases. The hydrochloride monohydrate is a common salt form used in pharmaceutical formulations. Understanding its three-dimensional structure is crucial for comprehending its physicochemical properties, stability, and interactions with its biological targets. This guide focuses on the definitive crystal structure as determined by X-ray crystallography.

Crystallographic Data

The crystal structure of this compound was determined by Ravikumar and Sridhar in 2010 and published in Acta Crystallographica Section C: Crystal Structure Communications. The compound crystallizes in the monoclinic system with the space group P21.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C18H34ClN2O5S+·Cl-·H2O |

| Formula Weight | 479.45 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | |

| a | 9.47 Å |

| b | 9.91 Å |

| c | 13.50 Å |

| α | 90° |

| β | 104.5° |

| γ | 90° |

| Volume | 1226.6 Å3 |

| Data Collection | |

| Radiation Source | Mo Kα |

| Wavelength | 0.71073 Å |

| Refinement | |

| F(000) | 512 |

| Dx | 1.298 Mg m-3 |

Molecular and Crystal Structure

The asymmetric unit of this compound contains one clindamycin cation, one chloride anion, and one water molecule. The conformation of the clindamycin molecule in the crystal structure is noted to be similar to that observed when it is bound to its enzyme target.

The crystal packing is characterized by an intricate network of hydrogen bonds involving the clindamycin molecule, the chloride ion, and the water molecule. This hydrogen bonding network is a significant factor in the stability of the crystalline form.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The following sections detail the methodologies employed in the pivotal study by Ravikumar and Sridhar (2010).

Crystallization

Single crystals of this compound were grown by slow evaporation. 50 mg of clindamycin hydrochloride was dissolved in a solvent mixture of 5 ml ethanol and 2 ml water. Needle-shaped crystals suitable for X-ray diffraction were obtained after four days.

X-ray Data Collection and Processing

Details of the data collection and processing are summarized below.

-

Diffractometer: A Bruker AXS SMART APEX CCD area-detector diffractometer was used for data collection.

-

Radiation: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was employed.

-

Temperature: Data were collected at a temperature of 293(2) K.

-

Data Processing: The collected data were processed using the SAINT software package.

Structure Solution and Refinement

The crystal structure was solved and refined using the following methods:

-

Structure Solution: The structure was solved by direct methods using the SHELXS97 program.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F2 using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystallographic structure of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Clindamycin Hydrochloride Monohydrate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Hydrochloride Monohydrate is a widely utilized semi-synthetic lincosamide antibiotic, derived from lincomycin through the substitution of the 7-hydroxyl group with chlorine.[1][2] This modification enhances its antibacterial activity and oral absorption.[2] It is effective against a range of Gram-positive and anaerobic bacteria.[3] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols and visual representations of key processes to aid researchers in their drug development endeavors.

Physicochemical Properties

The physical and chemical attributes of an active pharmaceutical ingredient (API) are critical determinants of its formulation, stability, and bioavailability.[1] The key physicochemical properties of this compound are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₃ClN₂O₅S·HCl·H₂O | [1] |

| Molecular Weight | 479.47 g/mol | [1] |

| Appearance | White or almost white, crystalline powder | [2][3] |

| pH (100 mg/mL solution) | 3.0–5.5 | [1][4] |

| pKa | 7.6 | [2] |

| Melting Point | 141-143°C | [2] |

| Water Content | 3.0%–6.0% | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble (50 mg/mL) | [3] |

| Methanol | Freely soluble | [3] |

| Ethanol | Soluble | [2][3] |

| Dimethylformamide (DMF) | Freely soluble | [3] |

| Acetone | Practically insoluble | [3] |

| Pyridine | Soluble | [2] |

| DMSO | Soluble (approx. 30 mg/mL) | [5] |

| PBS (pH 7.2) | Soluble (approx. 0.2 mg/mL) | [5] |

Experimental Protocols

Detailed and validated methodologies are essential for the accurate characterization of an API. The following sections outline the protocols for determining key physicochemical parameters of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is adapted from the United States Pharmacopeia (USP) monograph for Clindamycin Hydrochloride.[1][6]

-

Objective: To determine the potency and purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: 4.6-mm × 25-cm; 5-µm packing L1.[6]

-

Mobile Phase: A mixture of Acetonitrile and a buffer solution (9:11, v/v). The buffer is prepared by dissolving 6.8 g of monobasic potassium phosphate in 1 L of water and adjusting the pH to 7.5 with 8 N potassium hydroxide.[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection Wavelength: 210 nm.[6]

-

Injection Volume: 10 µL.[6]

-

-

Procedure:

-

Standard Solution Preparation: Prepare a solution of USP Clindamycin Hydrochloride Reference Standard (RS) in the mobile phase to a final concentration of about 1 mg/mL.[6]

-

Sample Solution Preparation: Accurately weigh about 125 mg of Clindamycin Hydrochloride, dissolve in and dilute with the mobile phase to 25 mL. Further dilute 5.0 mL of this solution to 25.0 mL with the mobile phase to achieve a final concentration of about 1 mg/mL.[1]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms for a period that is at least twice the retention time of the main clindamycin peak.[6]

-

System Suitability: The resolution between the clindamycin B peak and the 7-epiclindamycin peak should not be less than 2.4, and the resolution between the 7-epiclindamycin peak and the clindamycin peak should not be less than 3.0. The tailing factor for the clindamycin peak should not be more than 1.2, and the relative standard deviation for replicate injections should not be more than 1.0%.[1]

-

Caption: Workflow for HPLC analysis of Clindamycin HCl.

UV-Vis Spectrophotometry for Quantification

This protocol is based on a validated method for the determination of clindamycin hydrochloride in pharmaceutical preparations.[7][8]

-

Objective: To quantify Clindamycin Hydrochloride in a solution.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Procedure:

-

Solvent Preparation: Prepare a phosphate buffer solution (pH 2.5) by dissolving 6 g of sodium dihydrogen phosphate monohydrate in 1 L of ultrapure water and adjusting the pH with orthophosphoric acid.[7]

-

Standard Stock Solution: Accurately weigh and dissolve Clindamycin Hydrochloride RS in the phosphate buffer to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[9]

-

Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-30 µg/mL).[9]

-

Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 210 nm, using the phosphate buffer as a blank.[7][9]

-

Sample Analysis: Prepare the sample solution in the same buffer and measure its absorbance at 210 nm.

-

Calculation: Determine the concentration of the sample from the calibration curve.

-

Caption: Workflow for UV-Vis spectrophotometric analysis.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

This is a general procedure for determining the melting point of a pharmaceutical powder using DSC.[10][11]

-

Objective: To determine the melting point and assess the thermal behavior of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range should encompass the expected melting point (e.g., from 25°C to 200°C).[12]

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also recorded.[11]

-

Water Content Determination by Thermogravimetric Analysis (TGA)

This general protocol is used to determine the water content in a hydrated pharmaceutical compound.[13][14]

-

Objective: To quantify the amount of water in this compound.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature above the dehydration point (e.g., 150°C).[13]

-

Data Analysis: The weight loss corresponding to the dehydration of the monohydrate is used to calculate the percentage of water content.

-

Crystalline Structure Analysis by X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the solid-state characterization of crystalline materials.[15][16]

-

Objective: To confirm the crystalline nature and identify the polymorphic form of this compound.

-

Instrumentation: An X-ray powder diffractometer.

-

Procedure:

-

Sample Preparation: A small amount of the powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a specific range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline solid. This pattern can be compared to reference patterns to confirm the identity and polymorphic form of the material.[16]

-

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[17][18] This process involves the binding of clindamycin to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[17]

Caption: Clindamycin's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the essential physicochemical properties of this compound for research and development purposes. The summarized data and detailed experimental protocols offer a practical resource for scientists engaged in formulation development, quality control, and further research on this important antibiotic. The provided visualizations aim to clarify complex processes, facilitating a more intuitive grasp of the underlying scientific principles. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is critical for regulatory submissions and the overall success of pharmaceutical development projects.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 4. scribd.com [scribd.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. drugfuture.com [drugfuture.com]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. A novel method to measure the glass and melting transitions of pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugfuture.com [drugfuture.com]

- 12. scielo.br [scielo.br]

- 13. improvedpharma.com [improvedpharma.com]

- 14. veeprho.com [veeprho.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. improvedpharma.com [improvedpharma.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. Clindamycin Hydrochloride [doi.usp.org]

An In-depth Technical Guide to the Synthesis and Purification of Clindamycin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Clindamycin Hydrochloride Monohydrate, a crucial semi-synthetic lincosamide antibiotic. The following sections detail the primary synthesis pathways from lincomycin hydrochloride, including key reaction steps, and various purification techniques to achieve high-purity final product suitable for pharmaceutical applications.

Synthesis of Clindamycin Hydrochloride

The industrial synthesis of clindamycin hydrochloride predominantly involves the chlorination of lincomycin hydrochloride, replacing the 7-hydroxyl group with a chlorine atom. This transformation significantly enhances the antibiotic's potency. The general synthesis process can be broken down into three main stages: chlorination, hydrolysis, and salt formation/crystallization.

Chlorination of Lincomycin Hydrochloride

The initial and most critical step is the chlorination of lincomycin hydrochloride. Various chlorinating agents and reaction conditions have been developed to optimize this conversion, with a common goal of achieving high yield and minimizing impurity formation. A prevalent method involves the use of a Vilsmeier-type reagent, often generated in situ.

Experimental Protocol: Chlorination using Solid Phosgene and DMF

A widely employed method utilizes solid phosgene (triphosgene) in the presence of N,N-dimethylformamide (DMF) as a catalyst and a chlorinated hydrocarbon, such as dichloromethane or chloroform, as the solvent.[1][2]

-

Reaction Setup: Lincomycin hydrochloride is suspended in a suitable solvent (e.g., chloroform or dichloromethane) within a reaction vessel.[1][2]

-

Reagent Addition: DMF is added to the suspension, followed by the controlled addition of solid phosgene, often in batches or dissolved in the reaction solvent, while maintaining a low temperature (e.g., 0-15°C) to manage the exothermic reaction.[2]

-

Reaction Progression: The reaction mixture is then heated to a specific temperature range (e.g., 40-65°C) and maintained for several hours (e.g., 10-48 hours) to ensure the completion of the chlorination process.[1][2] High-performance liquid chromatography (HPLC) is typically used to monitor the reaction progress by measuring the remaining lincomycin hydrochloride content.[2]

-

Antioxidant Addition: In some protocols, an antioxidant is included in the reaction mixture to prevent the formation of degradation products.[1]

Logical Relationship of Chlorination Step

Caption: Overview of the chlorination of lincomycin hydrochloride.

Hydrolysis

Following the chlorination reaction, the crude product is subjected to hydrolysis to convert any remaining activated intermediates and to facilitate the isolation of the clindamycin free base.

Experimental Protocol: Hydrolysis

-

pH Adjustment: The reaction mixture from the chlorination step is cooled, and an aqueous solution of a base, typically sodium hydroxide, is added to raise the pH to a basic range (e.g., pH 9-12).[2][3] This step is performed under controlled temperature to prevent degradation.

-

Phase Separation: After hydrolysis, the mixture is allowed to separate into aqueous and organic layers. The organic layer, containing the clindamycin free base, is collected.[1][4]

-

Extraction: The aqueous layer is often extracted one or more times with the organic solvent (e.g., chloroform) to maximize the recovery of the clindamycin free base.[2]

-

Washing: The combined organic phases are washed with water to remove residual base and water-soluble impurities.[2]

Salt Formation and Crystallization

The final step in the synthesis is the conversion of the clindamycin free base to its hydrochloride salt and subsequent crystallization to yield the monohydrate form.

Experimental Protocol: Salt Formation and Crystallization

-

Solvent Exchange: The organic solvent from the previous step is concentrated under vacuum to obtain the clindamycin free base as a residue.[1][3]

-

Crystallization Solvent Addition: A suitable solvent system, commonly acetone containing a specific amount of water, is added to the clindamycin free base.[1][4]

-

Acidification: Hydrochloric acid is then added to the solution to form clindamycin hydrochloride.[1][4]

-

Crystallization: The solution is cooled to a low temperature (e.g., 0-20°C) and stirred to induce crystallization of clindamycin hydrochloride.[1]

-

Isolation and Drying: The resulting crystalline product is isolated by filtration and dried to obtain the final this compound.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of clindamycin hydrochloride.

Purification Methods

Achieving high purity of clindamycin hydrochloride is critical for its use in pharmaceutical formulations. The primary purification method is crystallization, though other techniques can be employed to remove specific impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying the final product. The choice of solvent system is crucial for obtaining the desired crystalline form (monohydrate) and for effectively removing impurities.

Experimental Protocol: Recrystallization from Ethanol-Water Mixtures

The pseudopolymorphism of clindamycin hydrochloride is influenced by the concentration of ethanol in water used for recrystallization.[5]

-

Dissolution: Crude clindamycin hydrochloride is dissolved in an ethanol-water mixture with warming.[6]

-

Crystallization:

-

Cooling and Isolation: The solution is cooled to induce crystallization, and the purified crystals are collected by filtration.

Salting-Out Crystallization

An alternative to solvent-based crystallization is salting-out, which avoids the use of large volumes of organic solvents.

Experimental Protocol: Salting-Out with Mixed Salts

-

Aqueous Solution Preparation: Crude clindamycin hydrochloride hydrate is dissolved in water and heated (55-90°C).[7]

-

Salting-Out Agent Addition: A solution of a mixed salt agent, such as sodium chloride (NaCl) and potassium dihydrogen phosphate (KH2PO4), is added.[7] NaCl acts as the primary salting-out agent, while KH2PO4 buffers the solution to prevent degradation.[7]

-

Gradient Cooling: The mixture undergoes gradient cooling to promote crystallization.[7]

-

Isolation: The purified crystals are filtered and dried.[7]

Chromatographic Purification

For analytical purposes and for isolating specific impurities, chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the analysis and purification of clindamycin hydrochloride and for controlling its impurities.[8]

-

Stationary Phase: Octadecylsilane-bonded silica gel is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a phosphate buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile, often used in a gradient elution mode.[8]

-

Detection: UV detection at a wavelength of 200-220 nm is standard.[8]

Data Presentation

The following tables summarize quantitative data from various synthesis protocols described in the literature.

Table 1: Comparison of Clindamycin Hydrochloride Synthesis Protocols

| Parameter | Embodiment 1[1] | Embodiment 2[1] | Embodiment 3[1] | Protocol 4[2] |

| Starting Material | Lincomycin HCl (80 billion units) | Lincomycin HCl (Not specified) | Lincomycin HCl (240 billion units) | Lincomycin HCl (10 kg) |

| Chlorinating Agent | Solid Phosgene (100 Kg) | Solid Phosgene (Not specified) | Solid Phosgene (340 Kg) | Solid Phosgene (10 kg) |

| Solvent | Dichloromethane (800 Kg) | Dichloromethane (Not specified) | Chloroform (2000 Kg) | Chloroform (90 kg) |

| Catalyst | DMF (150 Kg) | DMF (Not specified) | DMF (400 Kg) | DMF (16 kg) |

| Chlorination Temp. | Not specified | Not specified | 30-50°C | 40-65°C |

| Chlorination Time | Not specified | Not specified | 48 hours | 18 hours |

| Hydrolysis Base | NaOH (100 Kg) in Water (1200 Kg) | NaOH (200 Kg) in Water (1500 Kg) | NaOH (300 Kg) in Water (2500 Kg) | 10% NaOH solution |

| Hydrolysis Time | 6 hours | 5 hours | 6 hours | 2 hours |

| Crystallization Solvent | Acetone (750 Kg), Water (15 Kg) | Acetone (1500 Kg), Water (35 Kg) | Acetone (2800 Kg), Water (50 Kg) | Ethanol-water |

| Final Product Yield | 80 Kg (100% weight yield) | 163 Kg (101.88% weight yield) | 243 Kg (101.25% weight yield) | Not specified |

| Impurity (Epiclindamycin) | ≤0.2% | ≤0.2% | ≤0.2% | <0.1% |

Table 2: Purification Methodologies and Outcomes

| Purification Method | Key Reagents/Conditions | Outcome | Reference |

| Recrystallization | <50% Ethanol in water | Clindamycin HCl Monohydrate | [5] |

| Recrystallization | >70% Ethanol in water | Clindamycin HCl Ethanolate | [5] |

| Salting-Out | NaCl, KH2PO4, gradient cooling | High purity product, avoids organic solvents | [7] |

| HPLC | C18 column, KH2PO4/Acetonitrile gradient | Separation and control of impurities | [8] |

References

- 1. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. Method for preparing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103172683A - Method for preparing clindamycin hydrochloride - Google Patents [patents.google.com]

- 4. CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Clindamycin hydrochloride | 21462-39-5 [chemicalbook.com]

- 7. CN110511254A - A kind of method for crystallising of Clindamycin Hydrochloride - Google Patents [patents.google.com]

- 8. US11046723B2 - Process of controlling the impurities of clindamycin hydrochloride - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Clindamycin Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Clindamycin Hydrochloride Monohydrate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Executive Summary

Clindamycin is a lincosamide antibiotic with a primarily bacteriostatic mechanism of action, although it can be bactericidal at higher concentrations against certain organisms.[1][2] It is effective against a wide range of Gram-positive bacteria and both Gram-positive and Gram-negative anaerobic bacteria.[1][3] Its clinical utility is significant in treating infections caused by staphylococci, streptococci, and various anaerobic pathogens.[1][4] However, the emergence of resistance necessitates a thorough understanding of its in vitro activity and the appropriate methods for susceptibility testing.

Quantitative Antibacterial Spectrum

The in vitro activity of clindamycin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) values for clindamycin against a variety of clinically relevant bacteria.

Table 1: In Vitro Activity of Clindamycin Against Gram-Positive Aerobic Cocci

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible) | 61 | 0.125 | 0.25 | [5] |

| Staphylococcus aureus (methicillin-resistant) | - | - | - | - |

| Coagulase-negative staphylococci | 37 | 0.125 | >0.25 | [5] |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes (Group A Strep) | - | - | - | - |

| Viridans group streptococci | - | - | - | [1] |

Table 2: In Vitro Activity of Clindamycin Against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 185 | 2 | >32 | [6] |

| Prevotella spp. | - | - | - | [1] |

| Fusobacterium spp. | - | - | - | [1] |

| Clostridium perfringens | - | - | - | [1] |

| Gram-positive anaerobic cocci | - | - | - | [7] |

Note: Data for some species were not available in the initial search and are marked as "-". Further targeted literature review may be required for a more exhaustive dataset.

Experimental Protocols for Susceptibility Testing

Accurate determination of clindamycin susceptibility is crucial for clinical decision-making. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the MIC of clindamycin in a liquid medium.

Protocol:

-

Preparation of Clindamycin Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., water) to a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the clindamycin stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air for most aerobic bacteria.[5] Anaerobic bacteria require specific anaerobic incubation conditions and longer incubation times.

-

Reading Results: The MIC is determined as the lowest concentration of clindamycin that completely inhibits visible bacterial growth.[8]

Agar Dilution Method (EUCAST)

This method involves incorporating clindamycin into an agar medium.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: Serial two-fold dilutions of clindamycin are added to molten Mueller-Hinton agar (or another appropriate agar for fastidious organisms) before it solidifies. The agar is then poured into Petri dishes.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.

-

Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.

-

Reading Results: The MIC is the lowest concentration of clindamycin that prevents the growth of more than one or two colonies.

Disk Diffusion Method (D-Test for Inducible Resistance)

This method is specifically used to detect inducible clindamycin resistance in staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible in routine testing.[9]

Protocol:

-

Inoculum Preparation and Plating: A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.[10]

-

Disk Placement: A 15-µg erythromycin disk and a 2-µg clindamycin disk are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge for staphylococci and 12 mm for streptococci).[10][11]

-

Incubation: The plate is incubated at 35°C for 16-18 hours for staphylococci and in 5% CO2 for 20-24 hours for streptococci.[10]

-

Interpretation:

-

Positive D-Test: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.[9][10]

-

Negative D-Test: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.[10]

-

Visualizations of Mechanisms and Workflows

Mechanism of Action of Clindamycin

Clindamycin inhibits bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit.[2] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[12][13]

Caption: Mechanism of action of Clindamycin.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a bacterial isolate to clindamycin.

Caption: Workflow for Clindamycin Susceptibility Testing.

Mechanisms of Bacterial Resistance to Clindamycin

Bacteria have evolved several mechanisms to resist the effects of clindamycin. The most common mechanisms involve modification of the drug's target site on the ribosome.

Caption: Mechanisms of Bacterial Resistance to Clindamycin.

References

- 1. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. jcadonline.com [jcadonline.com]

- 5. pure.eur.nl [pure.eur.nl]

- 6. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Inducible Clindamycin Resistance Test | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 13. pnas.org [pnas.org]

The Molecular Basis of Clindamycin's Activity on Bacterial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its efficacy stems from its specific interaction with the 50S ribosomal subunit, leading to the cessation of peptide chain elongation. This guide provides a detailed examination of the molecular mechanisms underpinning clindamycin's activity, offering insights into its binding dynamics, inhibitory actions, and the basis of bacterial resistance. Quantitative data from various studies are summarized, key experimental methodologies are detailed, and the intricate molecular interactions are visualized through signaling pathway diagrams.

Mechanism of Action

Clindamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA of the large 50S ribosomal subunit.[1][2] This binding event occurs at or near the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation.[3][4][5] By occupying this critical site, clindamycin sterically hinders the proper positioning of aminoacyl-tRNA at the A-site and interferes with the P-site, thereby inhibiting the elongation of the nascent polypeptide chain.[3][6]

The interaction of clindamycin with the ribosome is a dynamic, two-step process.[7][8] Initially, clindamycin competitively binds to the A-site of the translating ribosome, forming an initial encounter complex (CI).[7][8] This is followed by a slower isomerization to a more stable, tighter complex (CI), where the drug is positioned near the P-site.[7][8] While the initial binding significantly slows down protein synthesis, the formation of the CI complex does not completely abolish peptidyl transferase activity but allows for the formation of peptide bonds at a greatly reduced velocity.[7][8]

Visualization of Clindamycin's Mechanism of Action

The following diagram illustrates the key steps in clindamycin's inhibition of bacterial protein synthesis.

Caption: Clindamycin binds to the PTC on the 50S ribosomal subunit, blocking protein synthesis.

The Clindamycin Binding Site

High-resolution structural studies, primarily using chemical footprinting and cryo-electron microscopy (cryo-EM), have precisely mapped the clindamycin binding site on the 23S rRNA.[7][9] Key nucleotides involved in the interaction are located within Domain V of the 23S rRNA, a highly conserved region critical for peptidyl transferase activity.[7]

The binding pocket for clindamycin is formed by a constellation of specific nucleotides:

-

A2058 and A2059: Located at the entrance of the nascent peptide exit tunnel, these residues interact with clindamycin in both the initial and stable binding complexes.[7][8]

-

A2451 and A2602: These nucleotides, situated within the A-site of the PTC, are protected by clindamycin in the initial CI complex, consistent with its initial competitive interaction at this site.[7][8]

-

G2505: This nucleotide, a hallmark of the P-site, is strongly protected by clindamycin in the isomerized C*I complex, indicating the drug's shift in position.[7][8]

-

A2503: This residue also contributes to the binding pocket.[6]

The semi-synthetic nature of clindamycin, particularly the chlorine substitution at the C7 position of its lincomycin precursor, enhances its pharmacokinetic properties, contributing to its clinical efficacy.[6]

Visualization of the Two-Step Binding Model

The following diagram illustrates the dynamic two-step binding process of clindamycin to the bacterial ribosome.

Caption: Clindamycin's two-step binding model, from initial A-site interaction to a stable P-site complex.

Quantitative Data

The following tables summarize key quantitative data related to clindamycin's activity.

Table 1: Binding Affinities and Inhibition Constants

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | |||

| Clindamycin | 8 µM | Escherichia coli ribosomes | [10] |

| Lincomycin | 5 µM | Escherichia coli ribosomes | [10] |

| Inhibition Constant (Ki) | Not explicitly found | - | - |

| Half-maximal Inhibitory Concentration (IC50) | Not explicitly found for peptidyl transferase activity | - | - |

Table 2: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus spp. | ≤0.25 (Susceptible) | [9] |

| Streptococcus spp. (Groups A, B, C, G) | ≤0.25 (Susceptible) | [9] |

| Prevotella spp. | ≤0.5 (Susceptible) | [9] |

| Bacteroides spp. | ≤2 (Susceptible) | [9] |

Experimental Protocols

Chemical Footprinting of the Clindamycin-Ribosome Complex

Objective: To identify the specific rRNA nucleotides protected by clindamycin upon binding to the ribosome, thereby mapping its binding site.

Principle: Chemical probes (e.g., dimethyl sulfate - DMS, kethoxal) modify accessible rRNA bases. When clindamycin is bound, it shields certain bases from modification. These protected sites are then identified by primer extension, where reverse transcriptase stalls at the modified bases.

Detailed Methodology: (Adapted from[7][8])

-

Preparation of Ribosomal Complexes:

-

Isolate 70S ribosomes from the desired bacterial strain (e.g., E. coli) using established protocols involving sucrose gradient centrifugation.

-

Prepare translating ribosomal complexes (C) by incubating 70S ribosomes with mRNA (e.g., poly(U)) and the appropriate tRNA (e.g., AcPhe-tRNA) in a suitable buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).

-

-

Clindamycin Binding:

-

Chemical Modification:

-

Add the chemical probe (DMS or kethoxal) to the reaction mixture and incubate for a defined period to allow for modification of accessible rRNA bases.

-

Quench the reaction by adding a suitable stopping solution (e.g., a buffer containing a reducing agent for DMS).

-

-

rRNA Extraction and Primer Extension:

-

Extract the rRNA from the ribosomal complexes using phenol-chloroform extraction and ethanol precipitation.

-

Anneal a ⁵'-radiolabeled DNA primer complementary to a region of the 23S rRNA downstream of the expected binding site.

-

Perform reverse transcription using reverse transcriptase and dNTPs. The enzyme will terminate at the sites of chemical modification.

-

-

Analysis:

-

Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer.

-

Identify the positions where reverse transcriptase has stopped, indicating a modified base.

-

Compare the modification patterns in the presence and absence of clindamycin to identify the protected nucleotides.

-

Toeprinting Assay for Translation Inhibition

Objective: To determine the precise location on the mRNA where the ribosome is stalled by clindamycin.

Principle: A ribosome stalled on an mRNA template acts as a roadblock for reverse transcriptase during primer extension. The resulting truncated cDNA product, or "toeprint," maps the position of the ribosome.

Detailed Methodology: (Adapted from[1][11][12])

-

In Vitro Transcription/Translation Reaction:

-

Set up an in vitro coupled transcription-translation system (e.g., using an E. coli S30 extract or a purified PURE system) with a specific DNA template encoding a known mRNA.

-

Include all necessary components for translation: amino acids, energy sources (ATP, GTP), and the appropriate salts and buffers.

-

Add clindamycin at the desired concentration to the reaction mixture. A control reaction without the antibiotic should be run in parallel.

-

-

Primer Annealing and Extension:

-

After a suitable incubation period to allow for translation and stalling, anneal a radiolabeled or fluorescently-labeled DNA primer to the 3' end of the mRNA.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs.

-

-

Analysis of Toeprints:

-

Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the template DNA.

-

The position of the toeprint band, which is typically 15-17 nucleotides downstream of the P-site codon of the stalled ribosome, indicates the site of inhibition.[1]

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Clindamycin Complex

Objective: To obtain a high-resolution three-dimensional structure of clindamycin bound to the bacterial ribosome.

Principle: Cryo-EM involves flash-freezing purified ribosome-clindamycin complexes in a thin layer of vitreous ice and imaging them with a transmission electron microscope. Computational analysis of thousands of particle images allows for the reconstruction of a 3D map of the complex.

Detailed Methodology: (Adapted from[13][14])

-

Sample Preparation:

-

Prepare highly purified and homogeneous 70S ribosomes.

-

Incubate the ribosomes with a saturating concentration of clindamycin to ensure maximum occupancy of the binding site.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the ribosome-clindamycin complex solution to an EM grid.

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid in liquid ethane to rapidly vitrify the sample, preserving the native structure of the complex.

-

-

Data Collection:

-

Image the vitrified sample in a cryo-transmission electron microscope at cryogenic temperatures.

-

Collect a large dataset of images (micrographs) containing thousands of randomly oriented ribosome particles.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Align and classify the particle images to group similar views.

-

Reconstruct a 3D map of the ribosome-clindamycin complex from the 2D class averages.

-

-

Model Building and Refinement:

-

Fit an atomic model of the ribosome into the cryo-EM density map.

-

Identify the density corresponding to the bound clindamycin molecule.

-

Build and refine the atomic model of clindamycin and the surrounding rRNA nucleotides to fit the density map, revealing the precise molecular interactions.

-

Mechanisms of Resistance

Bacterial resistance to clindamycin primarily arises from modifications at or near its ribosomal binding site.

-

Target Site Modification: The most common mechanism involves methylation of the 23S rRNA, typically at nucleotide A2058, by Erm (erythromycin ribosome methylase) enzymes.[15] This modification prevents clindamycin from binding effectively. This can lead to cross-resistance with macrolides and streptogramin B antibiotics (the MLSB phenotype).[2]

-

rRNA Mutations: Spontaneous mutations in the 23S rRNA gene, particularly at positions A2058 and A2059, can also confer resistance by altering the binding pocket.[15]

-

Active Efflux: While less common for clindamycin, some bacteria possess efflux pumps that can actively transport the antibiotic out of the cell.

Visualization of Clindamycin Resistance Mechanisms

The following diagram outlines the primary mechanisms by which bacteria develop resistance to clindamycin.

Caption: Overview of the main mechanisms of bacterial resistance to clindamycin.

Conclusion

Clindamycin remains a clinically important antibiotic due to its well-defined mechanism of action against a range of bacterial pathogens. Its ability to bind with high affinity to a critical functional center of the bacterial ribosome underscores the power of targeting fundamental cellular processes for antimicrobial therapy. A thorough understanding of its molecular interactions, binding kinetics, and the mechanisms of resistance is crucial for its continued effective use and for the development of novel ribosome-targeting antibiotics that can overcome existing resistance challenges. The experimental approaches detailed in this guide provide a framework for the ongoing investigation of antibiotic-ribosome interactions, a field that is vital for addressing the growing threat of antimicrobial resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. globalrph.com [globalrph.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. From Cells to Data - The Essential Steps in Ribosome Footprinting for Translation Research - Creative Biolabs [ribosome.creative-biolabs.com]

- 5. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 8. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid structural analysis of bacterial ribosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Clindamycin Hydrochloride in Animal Models

For Immediate Release – This technical guide provides a comprehensive overview of the pharmacokinetic profile of clindamycin hydrochloride, a widely used lincosamide antibiotic, across various preclinical animal models. The data presented herein are crucial for researchers, scientists, and drug development professionals in designing and interpreting studies, predicting human pharmacokinetics, and establishing effective dosing regimens.

Clindamycin operates by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, an action that can be either bacteriostatic or bactericidal depending on the drug concentration and the susceptibility of the organism.[1][2] Its efficacy is primarily observed against a range of aerobic gram-positive cocci and most anaerobic bacteria.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in animal models is a foundational step in its therapeutic application.

Pharmacokinetic Parameters of Clindamycin

The pharmacokinetic properties of clindamycin have been characterized in several key animal models, most notably in dogs and rats. These studies reveal species-specific differences in bioavailability, clearance, and half-life. The following tables summarize key quantitative data from single-dose studies.

Table 1: Pharmacokinetic Parameters of Clindamycin in Dogs

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Vd (L/kg) | CL (L/h/kg) | Reference |

| 11 mg/kg IV | - | - | 4.37 ± 1.20 | 100% | 2.48 ± 0.48 | 0.503 ± 0.095 | [3] |

| 11 mg/kg Oral | 3.38 | ~0.87 | 4.37 ± 0.73 | 72.55 ± 9.86% | - | 0.458 ± 0.087 | [3][4] |

| 11 mg/kg IM | - | - | 3.91 ± 0.46 | 87% | - | - | [5] |

| 10 mg/kg IV | 10.93 ± 3.78 | - | ~2.07 | 100% | 0.86 | - | [6] |

| 10 mg/kg IM | 4.4 | - | ~4.12 | 115% | - | - | [6] |

| 10 mg/kg SC | 20.8 | - | - | 310% | - | - | [6] |

Note: Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, t½ = Elimination Half-life, Vd = Volume of Distribution, CL = Clearance. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Clindamycin in Rats

| Dose & Route | Bioavailability (F%) | Plasma Protein Binding | Key Finding | Reference |

| 150 mg/kg Oral | 28.2% | 67.5% | Low bioavailability is primarily due to a significant gastric first-pass effect (60.7% of the dose). | [7] |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

2.1 Absorption Oral absorption of clindamycin is generally rapid in animal models. In dogs, the mean absorption time is approximately 0.87 hours, leading to a high oral bioavailability of about 73%.[3] In contrast, the oral bioavailability in rats is significantly lower, at around 28%, which has been attributed to a substantial gastric first-pass effect rather than instability in gastric juice.[7]

2.2 Distribution Clindamycin exhibits wide distribution into most body fluids and tissues, with the notable exception of cerebrospinal fluid (CSF), where only minimal concentrations are achieved.[1] The volume of distribution at steady-state in dogs is approximately 2.48 L/kg, indicating extensive tissue penetration.[3] Studies in cats have shown that clindamycin concentrations are highest in the lung, with tissue-to-serum ratios greater than 3.[8] The tissue-to-serum ratio exceeded 1 in most tissues studied, including the liver, but not in bone, CSF, brain, or skeletal muscle.[8] Plasma protein binding has been reported to be 67.5% in rats.[7]

2.3 Metabolism The liver is the primary site of clindamycin metabolism.[1] The cytochrome P450 isoenzyme CYP3A4 is mainly responsible for metabolizing clindamycin into active metabolites, such as N-desmethylclindamycin and clindamycin sulfoxide, and other inactive metabolites.[2] Studies in a canine model suggest metabolic activation occurs within the liver.[9]

2.4 Excretion Clindamycin and its metabolites are excreted through both urine and feces.[1][10] In humans, approximately 10% of the bioactive drug is found in urine and 3.6% in feces, with the rest being inactive metabolites.[11] The elimination half-life in dogs is consistently reported to be around 4.4 hours for both intravenous and oral routes.[3]

Experimental Methodologies

The generation of reliable pharmacokinetic data hinges on robust and well-defined experimental protocols. The following sections outline typical methodologies employed in the cited animal studies.

3.1 Animal Models and Dosing

-

Species: Healthy adult dogs (e.g., Beagles) and rats (e.g., Sprague-Dawley) are common models.[4][12]

-

Housing: Animals are typically housed in controlled environments with standard diet and water access.

-

Dosing: Clindamycin Hydrochloride or Phosphate is administered via intravenous (IV), intramuscular (IM), subcutaneous (SC), or oral (PO) routes.[3][5][6] Doses are calculated based on body weight. For oral administration, the drug is often given in capsule form or as an aqueous solution.[3][8]

3.2 Sample Collection

-

Blood Sampling: Venous blood samples are collected at predetermined time points post-administration. For instance, in a canine study, samples were drawn immediately after injection and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours.[13]

-

Sample Processing: Blood is collected in heparinized tubes, and plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.[13]

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at a specific time point after the final dose. Tissues of interest (e.g., lung, liver, muscle, brain) are harvested, homogenized, and processed for drug extraction.[8]

3.3 Bioanalytical Methods Quantification of clindamycin in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods.

-

HPLC with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for determining clindamycin concentrations in plasma.[14][15][16]

-

Sample Preparation: A common step involves protein precipitation using agents like trichloroacetic acid or acetonitrile.[13][15]

-

Chromatography: Separation is typically performed on a reverse-phase C18 column.[15][16]

-

Internal Standard: An internal standard, such as lincomycin, is used for accurate quantification.[15][16]

-

-

Microbiological Assay: This method is used for determining the antimicrobial activity of clindamycin in tissues. It often involves a cylinder plate assay using a susceptible microorganism like Micrococcus luteus.[8]

Visualized Workflows and Concepts

To further clarify the processes involved in pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the conceptual ADME pathway for clindamycin.

References

- 1. Clindamycin – Rat Guide [ratguide.com]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clindamycin bioavailability and pharmacokinetics following oral administration of clindamycin hydrochloride capsules in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Pharmacokinetics of clindamycin HCl administered intravenously, intramuscularly and subcutaneously to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-independent pharmacokinetics of clindamycin after intravenous and oral administration to rats: contribution of gastric first-pass effect to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue concentrations of clindamycin after multiple oral doses in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of lincomycin and clindamycin phosphate in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of clindamycin. I. Absorption and excretion of clindamycin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Percutaneous absorption of clindamycin in the pig and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Serum pharmacokinetics of clindamycin hydrochloride in normal dogs when administered at two dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of clindamycin in animal plasma by high-performance liquid chromatography combined with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Clindamycin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Clindamycin Hydrochloride Monohydrate, a widely used lincosamide antibiotic. Understanding the stability of clindamycin and the formation of its degradation products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the primary degradation routes, identifies the resulting byproducts, and outlines the experimental protocols for their analysis, with a focus on forced degradation studies and chromatographic techniques.

Core Degradation Pathways of Clindamycin

Clindamycin is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, are instrumental in identifying potential degradation products and understanding the molecule's intrinsic stability.[1][2]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for clindamycin, particularly at acidic and alkaline pH.

-

Acidic Hydrolysis: Under acidic conditions, the amide linkage of clindamycin can be hydrolyzed.

-

Alkaline Hydrolysis: In alkaline conditions, clindamycin also undergoes degradation.[2]

Oxidative Degradation

Oxidation is another significant degradation pathway for clindamycin. The sulfur atom in the molecule is particularly susceptible to oxidation.

-

Oxidation of the Thioether: The thioether group can be oxidized to form clindamycin sulfoxide.[3]

The following diagram illustrates the primary degradation pathways of clindamycin.

Caption: Primary degradation pathways of Clindamycin under stress conditions.

Identified Degradation Byproducts

Several degradation products of clindamycin have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] A summary of these byproducts is presented in the table below.

| Degradation Byproduct | Method of Identification | Reference |

| Clindamycin B | HPLC-ESI-MS/MS | [4][5] |

| Clindamycin B-2-phosphate | HPLC-ESI-MS/MS | [4] |

| Lincomycin | HPLC-ESI-MS/MS | [4] |

| 7-Epilincomycin-2-phosphate | HPLC-ESI-MS/MS | [4] |

| Lincomycin-2-phosphate | HPLC-ESI-MS/MS | [4] |

| Clindamycin Sulfoxide | Not specified | Not specified |

| N-desmethylclindamycin | Not specified | Not specified |

| Clindamycin isomer | Mass spectrometry, NMR | Not specified |

| Dehydroclindamycin | Mass spectrometry, NMR | Not specified |

| Clindamycin-2,4-diphosphate | HR-MS, NMR | [6] |

| 3',6'-dehydro clindamycin phosphate | HR-MS, NMR | [6] |

| epi-clindamycin phosphate | HR-MS, NMR | [6] |

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of clindamycin under various stress conditions. The following table summarizes the percentage of degradation observed in a representative study.

| Degradation Condition | Reagent/Condition | Time | Temperature | % Degradation of Clindamycin | Reference |

| Acidic | 2N HCl | 30 mins | 60°C | 0.5% | [7] |

| Alkaline | 2N NaOH | 30 mins | 60°C | 0.7% | [7] |

| Oxidative | 20% H₂O₂ | 30 mins | 60°C | 0.9% | [7] |

| Thermal | Heat | Not specified | Not specified | 0.8% | [7] |

| UV Light | UV radiation | Not specified | Not specified | 0.1% | [7] |

| Neutral | Not specified | Not specified | Not specified | 0.1% | [7] |

Experimental Protocols

The analysis of clindamycin and its degradation products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry for structural elucidation.

General RP-HPLC Method for Clindamycin and Degradation Products

This protocol provides a general framework for the separation and quantification of clindamycin and its impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector or a Photodiode Array (PDA) detector.[8][9]

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

Mobile Phase: A mixture of a buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 775:225 v/v).[9]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Detection Wavelength: 206 nm or 210 nm.[9]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: Ambient or controlled (e.g., 30°C).[10]

3. Solution Preparation:

-

Standard Solution: Prepare a stock solution of Clindamycin Hydrochloride reference standard in the mobile phase and dilute to a known concentration (e.g., 100 µg/mL).

-

Sample Solution: For bulk drug, dissolve a known amount in the mobile phase. For formulations, extract the active ingredient using a suitable solvent and dilute with the mobile phase to the desired concentration.

-

Forced Degradation Samples: Subject the drug substance or product to stress conditions (acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before dilution with the mobile phase.

The following diagram illustrates a typical experimental workflow for the analysis of clindamycin degradation products.

Caption: Experimental workflow for clindamycin degradation analysis.

LC-MS/MS for Structural Elucidation

For the definitive identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

1. Instrumentation:

-

A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4][5]

2. Chromatographic Conditions:

-

Similar to the HPLC method, using a C18 column and a gradient elution with a mobile phase consisting of a buffer and an organic solvent.

3. Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).[4]

-

MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ions and obtain characteristic fragmentation patterns for structural elucidation.[5]

This in-depth guide provides a foundational understanding of the degradation of this compound. For further details, researchers are encouraged to consult the referenced scientific literature. The provided experimental protocols can be adapted and optimized for specific laboratory settings and analytical instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. saudijournals.com [saudijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Isolation and identification of impurities from raw material of clindamycin phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Clindamycin Hydrochloride Monohydrate by Analytical High-Performance Liquid Chromatography (aPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated analytical High-Performance Liquid Chromatography (aPLC) method for the precise quantification of Clindamycin Hydrochloride Monohydrate in pharmaceutical samples. The described protocol provides a straightforward approach for sample preparation and chromatographic analysis, ensuring high accuracy, precision, and linearity. This method is suitable for routine quality control and research applications in the pharmaceutical industry.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound.

1.1 Materials and Reagents

-

This compound Reference Standard (USP grade)

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Water (Milli-Q or equivalent)

1.2 Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

1.3 Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below. These conditions are based on established methods and may be optimized for specific instrumentation.[1][2][3][4]

| Parameter | Condition |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Buffer (pH 3.5) and Acetonitrile (65:35 v/v). Buffer: 0.1 M Potassium Dihydrogen Phosphate, pH adjusted with Orthophosphoric Acid. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35-40°C |

| Detection | UV at 210 nm or 220 nm |

| Run Time | Approximately 10 minutes |

1.4 Preparation of Solutions

1.4.1 Mobile Phase Preparation

-

Prepare a 0.1 M solution of potassium dihydrogenphosphate in Milli-Q water.

-

Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

-

Mix the buffer and acetonitrile in a 65:35 (v/v) ratio.

-

Degas the mobile phase by sonication for 15-20 minutes before use.

1.4.2 Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 50 mg of this compound reference standard.

-

Transfer it into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate to dissolve.

-

Make up the volume to the mark with methanol.[4]

1.4.3 Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-50 µg/mL).[2]

1.4.4 Sample Preparation For a gel or topical formulation:

-

Accurately weigh a quantity of the sample equivalent to 20 mg of Clindamycin Hydrochloride.

-

Transfer to a 100 mL volumetric flask.

-

Add 30 mL of THF and sonicate for 15 minutes.

-

Add 40 mL of methanol and sonicate for another 15 minutes.

-

Make up the volume to the mark with methanol.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.[4]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

2.1 System Suitability Before sample analysis, the chromatographic system's suitability must be verified. This is done by injecting the standard solution multiple times (n=6). The acceptance criteria are typically:

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

2.2 Specificity Specificity is demonstrated by the ability of the method to resolve the analyte peak from any other components in the sample matrix, such as excipients or impurities.[1] This can be confirmed by comparing the chromatograms of a blank, a standard solution, and a sample solution.

2.3 Linearity The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[1][2]

2.4 Accuracy Accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a pre-analyzed sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

2.5 Precision Precision is evaluated at two levels:

-

Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The precision is expressed as the Relative Standard Deviation (%RSD).[1]

2.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for Clindamycin, demonstrating the expected performance of this analytical approach.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Clindamycin Hydrochloride | 5-30 | 0.9995 | [2] |

| Clindamycin Palmitate HCl | 15-500 | > 0.999 | [1] |

| Clindamycin Phosphate | 2-50 | 0.99 | [5] |

| Clindamycin | 100-500 | Not specified | [6] |

Table 2: Accuracy and Precision Data

| Analyte | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Clindamycin Hydrochloride | 99.73 ± 0.8 | < 2 | [2] |

| Clindamycin Palmitate HCl | 92.0 - 103.8 | 0.67 - 1.52 | [1] |

| Clindamycin Phosphate | 98.18 - 102.93 | < 2 | [5] |

| Clindamycin Phosphate | Not specified | 0.3 (System), 0.9 (Method) | [4] |

Table 3: LOD and LOQ

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Clindamycin Phosphate | 6.78 | 20.56 | [5] |

| Clindamycin | 0.1 | 0.2 | [7] |

Visualizations

4.1 Experimental Workflow

Caption: Experimental workflow for aPLC quantification of Clindamycin HCl.

4.2 Method Validation Parameters

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The aPLC method described provides a reliable and efficient means for the quantification of this compound in various sample matrices. The protocol, when properly validated, demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it a valuable tool for quality control and research in the pharmaceutical field.

References

- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 2. phmethods.net [phmethods.net]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Spectrophotometric Determination of Clindamycin Hydrochloride Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the quantitative determination of Clindamycin Hydrochloride Monohydrate in bulk and pharmaceutical dosage forms using spectrophotometric methods.

Introduction

Clindamycin Hydrochloride is a semi-synthetic antibiotic derived from lincomycin, widely used in the treatment of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the determination of Clindamycin Hydrochloride.[2][3][4]

This document outlines various validated spectrophotometric methods for the determination of this compound, including direct UV-Vis spectrophotometry, derivative spectrophotometry, and kinetic-spectrophotometric methods.

Spectrophotometric Methods Overview

Several spectrophotometric methods have been developed for the quantification of Clindamycin Hydrochloride. The choice of method may depend on the sample matrix, available instrumentation, and desired sensitivity.

-

Direct UV-Vis Spectrophotometry: This is the simplest method, involving the measurement of absorbance at the wavelength of maximum absorption (λmax) of the drug in a suitable solvent.[3][5]

-

Derivative Spectrophotometry: This technique is useful for determining Clindamycin in the presence of interfering substances by calculating the first or second derivative of the absorption spectrum.[1]

-

Kinetic-Spectrophotometric Method: This method is based on the reaction of Clindamycin with specific reagents to produce a colored product, with the rate of color formation being proportional to the drug concentration.[2][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various spectrophotometric methods for Clindamycin Hydrochloride determination.

Table 1: Direct UV-Vis Spectrophotometric Methods

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

| Method A | Distilled Water | 210 | 5-30 | y = 0.0034x + 0.0015 | 0.9997 |

| Method B | Phosphate Buffer (pH 6.75) | 210 | 5-30 | y = 0.0038x + 0.0034 | 0.9998 |

| Method C | NaH2PO4 Buffer (pH 2.5) | 210 | 50-250 | Not specified | Not specified |

Data compiled from multiple sources.[3][5]